2-Propoxybenzamide

Overview

Description

2-Propoxybenzamide, also known as propylbenzamide, is an organic compound that has a wide range of applications in the field of chemistry. It is a white crystalline solid with a pungent odor, and is soluble in water and alcohol. It is used in the synthesis of various organic compounds, and has been studied for its potential therapeutic and industrial uses. In

Scientific Research Applications

Inhibitor of Trypanosomal Glyceraldehyde 3-Phosphate Dehydrogenase : A derivative, 2'-deoxy-2'-(3-methoxybenzamido)adenosine, shows promise as a selective inhibitor, potentially useful for treating sleeping sickness (Calenbergh et al., 1994).

Pharmaceutical Applications : The crystal structures of o-allyloxybenzamide and o-propoxybenzamide, related to 2-propoxybenzamide, suggest potential for improving solubility, stability, and bioavailability in pharmaceutical applications (Al-Jasem et al., 2012).

Corrosion Inhibition : A new epoxy monomer, tetraglycidyl-1,2-aminobenzamide, shows better corrosion inhibition performance for carbon steel, with high dependence of viscosity on temperature and concentration (Dagdag et al., 2019).

Photocatalytic Degradation : Titanium dioxide-loaded photocatalysis on adsorbent supports enhances propyzamide mineralization, potentially reducing toxic intermediates in solutions (Torimoto et al., 1996).

Dopamine Receptor Antagonist : Iodine-123-IBZM, a D-2 dopamine receptor antagonist, shows specific localization in the basal ganglia of the brain, indicating its potential in human medical applications (Kung et al., 1990).

Learning Performance in Rats : Razobazam treatment improves learning performance in socially deprived rats by increasing avoidance responses and affecting brain structures (Hock & Scheich, 1986).

Co-Delivery of NO and H2S : Self-assembled nanoparticles co-releasing NO and H2S enhance angiogenesis, showing potential for medical applications (Lee et al., 2021).

Cancer Treatment : Hypoxia-activated prodrugs show promise in treating cancers with high rates of hypoxia, potentially improving survival rates and response rates (Kling, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is structurally similar to other benzamides, which are known to interact with various biological targets, but the specific targets for 2-Propoxybenzamide remain to be identified .

Mode of Action

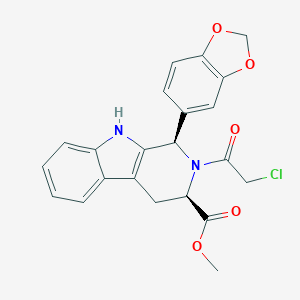

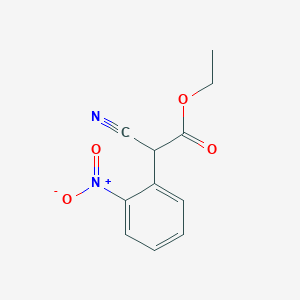

It’s known that the amide group in the molecule is oriented towards the propoxy substituent, forming an intramolecular n-h⋯o hydrogen bond . This could potentially influence its interaction with biological targets.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound .

Result of Action

It’s known that the benzene ring forms dihedral angles with the amide and propoxy group mean planes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name |

2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVIQMSTEFBUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208310 | |

| Record name | Benzamide, o-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59643-84-4 | |

| Record name | 2-Propoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59643-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059643844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-propoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

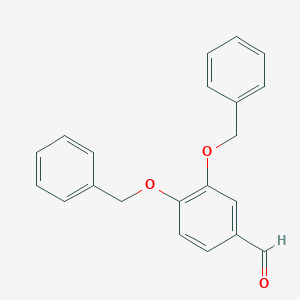

Q1: What are the key structural features of 2-Propoxybenzamide and how do they influence its crystal packing?

A1: this compound exhibits specific structural features that dictate its crystal packing. The molecule features an intramolecular N—H⋯O hydrogen bond between the amide –NH2 group and the propoxy oxygen atom []. This interaction causes the –NH2 group to orient towards the propoxy substituent. Furthermore, the benzene ring displays dihedral angles of 12.41° and 3.26° with the amide and propoxy group mean planes, respectively []. These features, along with intermolecular N—H⋯O hydrogen bonds, lead to a distinct crystal packing arrangement. Pairs of molecules, with planes parallel and offset, form columns along the a-axis. These columns, characterized by specific dihedral angles, further interact through C—H⋯O contacts and C—H⋯C interactions to create a complex three-dimensional network within the crystal lattice [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)